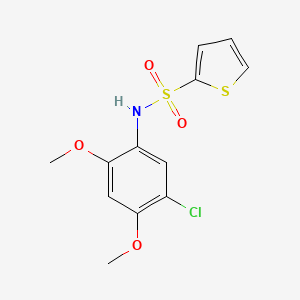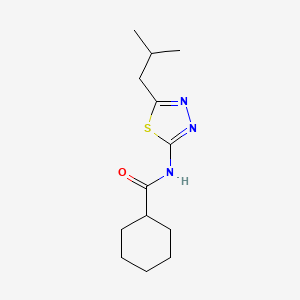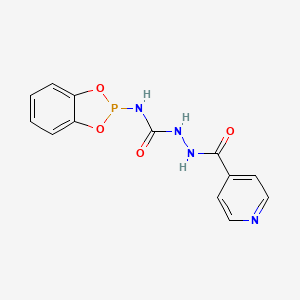
N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide is a chemical compound that belongs to the class of acrylamides. It is a white crystalline solid that is used in various scientific research applications. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells and bacteria by disrupting their cellular machinery.
Biochemical and Physiological Effects:
N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Additionally, it has also been shown to possess anti-inflammatory properties and can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and can be easily synthesized. Additionally, it possesses potent biological activity, making it an excellent candidate for drug discovery and development. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the use of N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide. One potential application is in the field of drug discovery and development. Its potent biological activity makes it an excellent candidate for the development of novel anticancer and antimicrobial agents. Additionally, its use in other fields such as materials science and catalysis is also being explored. Further studies are needed to fully understand its mechanism of action and potential applications.
In conclusion, N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
The synthesis of N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide is a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 2-chlorobenzaldehyde with ethyl acrylate in the presence of a base catalyst. The resulting intermediate is then reacted with benzylamine to yield the final product.
Scientific Research Applications
N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide has been extensively used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent anticancer and antimicrobial properties. Additionally, it has also been used as a building block for the synthesis of other biologically active compounds.
properties
IUPAC Name |
(E)-N-benzyl-3-(2-chlorophenyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-2-20(14-15-8-4-3-5-9-15)18(21)13-12-16-10-6-7-11-17(16)19/h3-13H,2,14H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEVXYBCEBNKPI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-(2-chlorophenyl)-N-ethylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)

![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)


![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)




![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)

